ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate
Description
Properties
CAS No. |
59416-52-3 |
|---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate |
InChI |
InChI=1S/C7H7NO5/c1-2-12-6(10)4-3-5(9)13-7(11)8-4/h3H,2H2,1H3,(H,8,11) |
InChI Key |
QYVIFZMZTSJKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxazine derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or distillation to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
However, methyl 3-methyl-6-oxo-2-thioxo-3,6-dihydro-2H-1,3-oxazine-4-carboxylate (Table 1, Entry 31 from ) serves as a key comparator. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Position 2 Substitution: The target compound has a ketone (-O) at position 2, while the analog features a thioxo (-S) group. This substitution may also alter hydrogen-bonding capacity and enzymatic interactions.
Position 3 Substituent :
- The analog contains a methyl group at position 3, whereas the target compound has a hydrogen. This methyl group could enhance steric hindrance, affecting binding to biological targets or altering metabolic stability by shielding reactive sites .
Ester Group: The ethyl ester (target) vs. methyl ester (analog) influences metabolic degradation.
Electronic Effects :
- The dual ketones in the target compound create a more electron-deficient ring system compared to the thione-containing analog. This may render the target more reactive toward nucleophiles or electrophiles in synthetic pathways.
Research Findings and Gaps
- Antioxidant Activity: The analog in was evaluated for antioxidant activity, scoring 0.58 (Gold criteria), though the exact methodology is unspecified .
- Synthetic Utility : The target compound’s ester and ketone functionalities make it a versatile intermediate for synthesizing fused heterocycles, whereas the analog’s thione group may favor different reaction pathways (e.g., thiouracil derivatives).
Biological Activity
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique oxazine ring structure that may contribute to its biological activity. The presence of two carbonyl groups and an ethyl ester enhances its reactivity and interaction with biological targets.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 150 |
| This compound | U87 | 120 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against both HeLa (cervical cancer) and U87 (glioblastoma) cell lines, suggesting potential as an anticancer agent.
Antibacterial Activity
In addition to its cytotoxic effects, this compound has been evaluated for antibacterial properties. The compound demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research suggests that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways. For example:
- Inhibition of HDAC : Some derivatives have shown histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression involved in cancer progression.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased cell death.
Case Studies
A recent study highlighted the efficacy of this compound in a preclinical model. Mice treated with the compound showed reduced tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
